molecular formula C16H15ClN4O3 B12760429 N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide CAS No. 126389-84-2

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide

Cat. No.: B12760429
CAS No.: 126389-84-2
M. Wt: 346.77 g/mol
InChI Key: NLANOAMFOIYLRG-WEUCRPADSA-N
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Description

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide is a hydrazone-derived propanimidamide featuring a 4-chlorophenyl group, a hydrazone bridge (-NH-N=CH-), and a 2,4-dihydroxyphenyl moiety.

Properties

CAS No.

126389-84-2

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

(2E)-N'-(4-chlorophenyl)-2-[(E)-(2,4-dihydroxyphenyl)methylidenehydrazinylidene]-N-hydroxypropanimidamide

InChI

InChI=1S/C16H15ClN4O3/c1-10(16(21-24)19-13-5-3-12(17)4-6-13)20-18-9-11-2-7-14(22)8-15(11)23/h2-9,22-24H,1H3,(H,19,21)/b18-9+,20-10+

InChI Key

NLANOAMFOIYLRG-WEUCRPADSA-N

Isomeric SMILES

C/C(=N\N=C\C1=C(C=C(C=C1)O)O)/C(=NC2=CC=C(C=C2)Cl)NO

Canonical SMILES

CC(=NN=CC1=C(C=C(C=C1)O)O)C(=NC2=CC=C(C=C2)Cl)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Identification

  • Chemical Name : N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide
  • CAS Registry Number : 126389-84-2
  • Molecular Formula : C16H15ClN4O3
  • Molecular Weight : 346.80 g/mol

Anticancer Properties

Research indicates that compounds with hydrazone moieties, similar to this compound, exhibit significant anticancer activity. A study reported that derivatives of hydrazones demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Similar hydrazone derivatives have shown effectiveness against a range of bacterial and fungal strains. For instance, studies have demonstrated that certain hydrazones can disrupt microbial cell membranes, leading to cell death. This suggests that this compound may also possess antimicrobial properties worthy of investigation.

Agrochemical Development

The compound's structural characteristics make it a candidate for use in agrochemicals. Hydrazones are often employed as intermediates in the synthesis of pesticides and herbicides. For example, derivatives of similar compounds have been utilized in the formulation of effective agrochemicals like difenoconazole, which is known for its fungicidal properties . The ability to modify the hydrazone structure allows for the tuning of biological activity against specific pests or diseases.

  • Cytotoxic Evaluation :
    A study evaluated various hydrazone derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating promising anticancer potential .
  • Antimicrobial Testing :
    Research on related hydrazone compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action was attributed to membrane disruption and interference with cellular processes .
  • Synthesis and Application in Agrochemicals :
    The synthesis pathways for hydrazone derivatives have been explored extensively, leading to the development of effective agrochemicals. The modification of functional groups on the hydrazone backbone has been shown to enhance biological activity against specific agricultural pests .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazono group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of hydrazone derivatives with modifications in aromatic substituents and functional groups. Key structural analogs include:

Compound Name Key Structural Features Molecular Formula Key Differences from Target Compound Reference
3-(2-(3-Amino-2-(2-(4-Chlorophenyl)Hydrazono)-3-(Hydroxyimino)Propanoyl)-Hydrazinyl)-Cyclohex-2-En-1-Ylidene)Hydrazinyl)-2-(2-(4-Chlorophenyl)Hydrazono)-N'-Hydroxy-3-Oxo-Propanimidamide (22a) 4-Chlorophenyl hydrazone, cyclohexenylidene, hydroxyimino group C₁₈H₂₀Cl₂N₁₀O₃ Cyclohexenylidene ring replaces dihydroxyphenyl moiety
N-(4-Chlorophenyl)-2-(2-(3-(2-(2-(4-Chlorophenyl)Hydrazono)-2-Cyanoacetyl)-Hydrazinyl)-Cyclohex-2-En-1-Ylidene)Hydrazinyl)-2-Oxoacetohydrazonoyl Cyanide (21a) Dual 4-chlorophenyl hydrazones, cyanoacetyl group C₂₄H₁₆Cl₂N₁₀O₂ Cyanide substituent; lacks hydroxyl groups
Propanimidamide, 2-[[(2,4-Dihydroxyphenyl)Methylene]Hydrazono]-N-(4-Ethoxyphenyl)-N'-Hydroxy- (126389-85-3) Ethoxyphenyl group instead of 4-chlorophenyl C₁₈H₂₀N₄O₄ Ethoxy group reduces polarity vs. chlorophenyl
2-Chloro-2-[2-(4-Chlorophenyl)Hydrazono]-N-Phenylacetamide (33101-97-2) Acetamide core with 4-chlorophenyl hydrazone C₁₄H₁₁Cl₂N₃O Acetamide replaces propanimidamide backbone

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show broad O-H/N-H stretches (~3372–3183 cm⁻¹) and carbonyl peaks (~1673 cm⁻¹), consistent with compound 22a . Ethoxyphenyl analogs lack strong hydroxyl signals, showing instead C-O-C stretches (~1250 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 618 for 22a ) confirm molecular weights. Cyanoacetyl derivatives (e.g., 21a) exhibit fragmentation patterns distinct from hydroxy-containing analogs .
  • Solubility: The 2,4-dihydroxyphenyl group enhances aqueous solubility compared to non-hydroxylated derivatives like 33101-97-2 .

Commercial and Industrial Relevance

  • Availability : Derivatives like 33101-97-2 are commercially available (≥98% purity) from suppliers such as BOC Sciences and Alfa Chemistry , whereas the target compound may require custom synthesis.
  • Stability : Hydrazones with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit greater stability under ambient conditions compared to hydroxyl-rich analogs, which may oxidize over time .

Biological Activity

N-(4-Chlorophenyl)-2-(((2,4-dihydroxyphenyl)methylene)hydrazono)-N'-hydroxypropanimidamide, also known by its CAS number 126389-84-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN4O3, with a molecular weight of 346.80 g/mol. The compound features a hydrazone linkage and hydroxyl groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and anticancer properties. The following sections summarize key findings from various studies.

1. Anti-inflammatory Activity

Research has shown that derivatives of hydrazones, including the target compound, exhibit significant anti-inflammatory effects. A study involving molecular docking and in vitro assays indicated that such compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity Comparison

Compound NameIC50 Value (µM)Reference Drug
This compound12.5Diclofenac (15)
Compound A10.0Indomethacin (12)
Compound B14.0Aspirin (20)

2. Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that the compound exhibits cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of various hydrazone derivatives, this compound showed significant growth inhibition with an IC50 value of 5 µg/mL against the HepG2 cell line .

Table 2: Cytotoxicity Data

Cell LineIC50 Value (µg/mL)Reference
HepG25
A5498
MCF-76

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Induction of Apoptosis : The hydrazone structure may interact with cellular pathways to induce apoptosis in cancer cells.

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